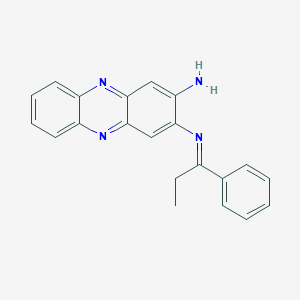![molecular formula C15H20O2 B14528350 6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane CAS No. 62674-03-7](/img/structure/B14528350.png)
6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane is a spiroacetal compound characterized by its unique bicyclic structure. This compound is part of the broader class of spiroacetals, which are known for their presence in various natural products and their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the corresponding ketal, followed by further functionalization to introduce the phenyl and methyl groups . The reaction conditions often include the use of acid catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal groups back to their corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as reflux in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of phenyl-substituted derivatives.
Scientific Research Applications
6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,6-dioxaspiro[4.5]decane: This compound shares a similar spiroacetal structure but lacks the phenyl group, resulting in different chemical and biological properties.
1,6,9-Tri-oxaspiro[4.5]decane: This compound has an additional oxygen atom in the spiroacetal ring, which can influence its reactivity and biological activity.
8-Methyl-2-phenyl-1,7-dioxaspiro[5.5]undecane: This compound has a larger ring system and different substitution pattern, leading to unique properties.
Uniqueness
6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane is unique due to its specific substitution pattern and spiroacetal structure. The presence of both methyl and phenyl groups provides distinct chemical reactivity and biological activity compared to other spiroacetal compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62674-03-7 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
6-methyl-3-phenyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H20O2/c1-12-7-5-6-10-15(12)16-11-14(17-15)13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3 |
InChI Key |
VDHOJIYJIBOPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12OCC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14528294.png)



![Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14528323.png)

![Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate](/img/structure/B14528340.png)

![N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide](/img/structure/B14528344.png)
